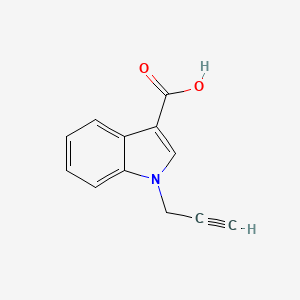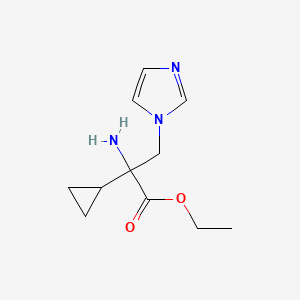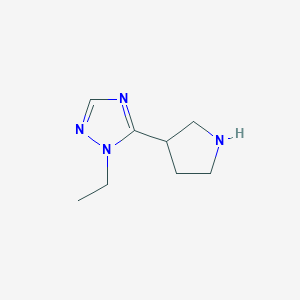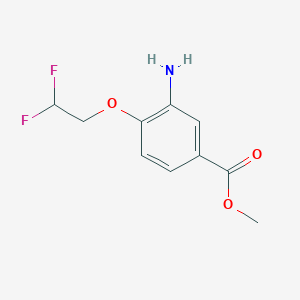
Methyl 3-amino-4-(2,2-difluoroethoxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-4-(2,2-difluoroethoxy)benzoate is an organic compound with the molecular formula C10H11F2NO3 It is a derivative of benzoic acid, featuring an amino group and a difluoroethoxy group attached to the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-(2,2-difluoroethoxy)benzoate typically involves the esterification of 3-amino-4-(2,2-difluoroethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
Methyl 3-amino-4-(2,2-difluoroethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
Methyl 3-amino-4-(2,2-difluoroethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Methyl 3-amino-4-(2,2-difluoroethoxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the difluoroethoxy group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate biochemical pathways and elicit specific biological responses.
類似化合物との比較
Similar Compounds
- Methyl 4-amino-3-(2,2-difluoroethoxy)benzoate
- Methyl 2-amino-3-(2,2-difluoroethoxy)benzoate
Uniqueness
Methyl 3-amino-4-(2,2-difluoroethoxy)benzoate is unique due to the specific positioning of the amino and difluoroethoxy groups on the aromatic ring. This configuration can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.
特性
分子式 |
C10H11F2NO3 |
|---|---|
分子量 |
231.20 g/mol |
IUPAC名 |
methyl 3-amino-4-(2,2-difluoroethoxy)benzoate |
InChI |
InChI=1S/C10H11F2NO3/c1-15-10(14)6-2-3-8(7(13)4-6)16-5-9(11)12/h2-4,9H,5,13H2,1H3 |
InChIキー |
MQVRTNVODZLJEJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C=C1)OCC(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


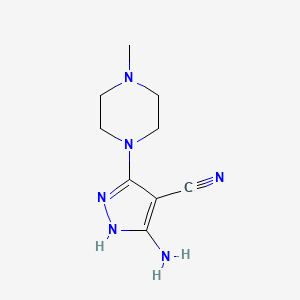
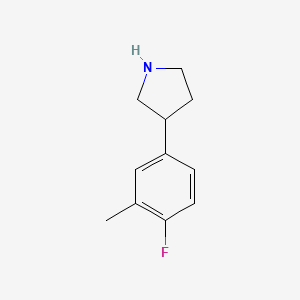
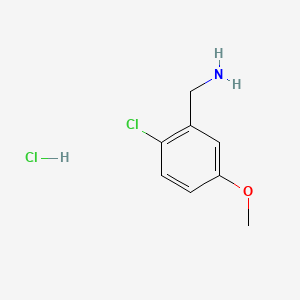

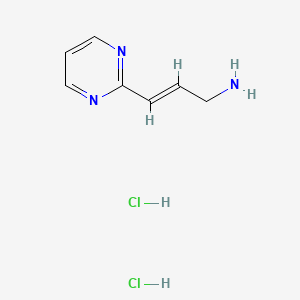
![5-Azaspiro[2.3]hexane-4-carboxylic acid](/img/structure/B13523310.png)


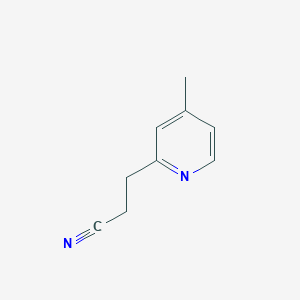
![3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester](/img/structure/B13523326.png)
